1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a spirocyclic compound featuring a benzoxazine core fused with a pyrazole ring, a piperidine spiro system, and a 4-hydroxyphenyl substituent. The ethanone group at the piperidine nitrogen may serve as a reactive site for further derivatization or influence pharmacokinetic properties. This structural complexity positions the compound as a candidate for therapeutic applications, particularly in antimicrobial or central nervous system (CNS) targeting agents, given the prevalence of spiro systems and piperidine derivatives in drug discovery .
Properties
IUPAC Name |
1-[9-chloro-2-(4-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-14(27)25-10-8-22(9-11-25)26-20(18-12-16(23)4-7-21(18)29-22)13-19(24-26)15-2-5-17(28)6-3-15/h2-7,12,20,28H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQNXARWJAMQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial activities based on various studies.
Chemical Structure and Properties
- Molecular Formula : C22H23ClN2O2
- Molecular Weight : 372.88 g/mol
- SMILES Notation : COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCCCC5
This compound features a spiro structure that incorporates multiple aromatic and heterocyclic rings, which are often linked to enhanced biological activity.
Anti-Cancer Activity
Recent studies have indicated that derivatives of benzoxazepine compounds exhibit significant anti-cancer properties. For instance:
- Cytotoxicity Studies : Research demonstrated that synthesized benzoxazepine derivatives showed cytotoxic effects against various solid tumor cell lines. The activity was measured by evaluating the inhibition of cell proliferation and the release of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, possibly through the activation of caspases and modulation of cell cycle regulators. Specific studies highlighted that the presence of hydroxyl groups in the structure enhances the interaction with cellular targets .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 15 | Apoptosis induction |
| 2 | HeLa | 10 | Cell cycle arrest |
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Studies : Experimental models have shown that compounds similar to 1-(9-Chloro...) can significantly reduce inflammation markers in animal models. The reduction in edema and inflammatory cytokines suggests a potential therapeutic application for inflammatory diseases .
- Cytokine Modulation : The ability to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α further supports its role as an anti-inflammatory agent .
Antimicrobial Activity
Although primarily noted for its anti-cancer and anti-inflammatory effects, some studies have explored its antimicrobial potential:
- Antibacterial Testing : Limited antimicrobial activity was observed against certain bacterial strains. The synthesized derivatives displayed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications on specific positions of the molecule can lead to significant changes in potency:
Scientific Research Applications
Pain Management
One of the primary applications of this compound is in the treatment of pain. Research indicates that it acts as a sodium channel blocker, which can be beneficial for managing various pain conditions. Voltage-gated sodium channels are crucial in the transmission of pain signals, and their inhibition can lead to analgesic effects. The compound has shown promise in treating conditions such as neuropathic pain and inflammatory pain through its modulation of sodium channel activity .
Neurological Disorders
The compound's ability to influence sodium channels also suggests potential applications in treating neurological disorders. Conditions like epilepsy, anxiety, and depression may benefit from the sodium channel-blocking properties of this compound. Studies have indicated that compounds with similar structures can exhibit neuroprotective effects and help stabilize neuronal excitability .
Cardiovascular Applications
Given its pharmacological profile, there is potential for this compound to be used in cardiovascular medicine. Sodium channel blockers are known to play a role in managing arrhythmias and other heart conditions. The therapeutic implications for treating atrial fibrillation or ventricular fibrillation are areas of ongoing research .
Case Study 1: Pain Relief in Animal Models
In preclinical studies involving animal models of neuropathic pain, administration of the compound resulted in significant reductions in pain-related behaviors. These findings support its potential as an analgesic agent and highlight the need for further clinical investigation .
Case Study 2: Neuroprotective Effects
Research has demonstrated that similar spirocyclic compounds exhibit neuroprotective properties in models of stroke and neurodegenerative diseases. The ability to modulate sodium channel activity may protect against excitotoxicity associated with neuronal injury .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Analogues
Key Observations :
- The 4-hydroxyphenyl group in the target compound distinguishes it from analogues with halogenated (e.g., 4-F in [Ev1]) or alkoxy (e.g., 4-OCH₃ in [Ev2]) substituents. The -OH group enhances solubility and hydrogen-bonding capacity, which may improve bioavailability but increase susceptibility to glucuronidation .
Comparison with Analogues :
- describes sodium acetate-mediated coupling in glacial acetic acid for pyrazolo-pyridine derivatives, suggesting analogous conditions could apply to the target compound .
- highlights the use of 4-chlorobenzaldehyde in thiopyrano[4,3-b]pyridine synthesis, underscoring the versatility of chloro-aromatic precursors in related systems .
Table 2: Bioactivity Data of Related Compounds
Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
